Tesaglitazar

Übersicht

Beschreibung

Synthesis Analysis

Tesaglitazar has been used in the design and preclinical evaluation of a molecule that covalently links it to a GLP-1 receptor agonist (GLP-1RA) to allow for GLP-1R-dependent cellular delivery of this compound . This new molecule does not differ from the pharmacokinetically matched GLP-1RA in GLP-1R signaling .

Molecular Structure Analysis

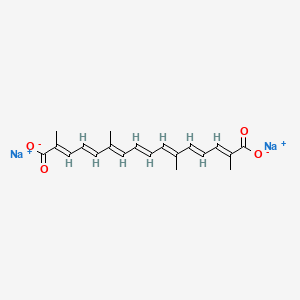

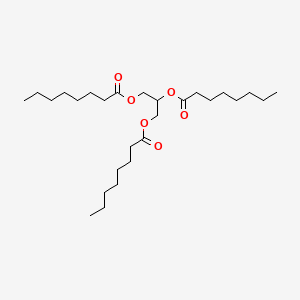

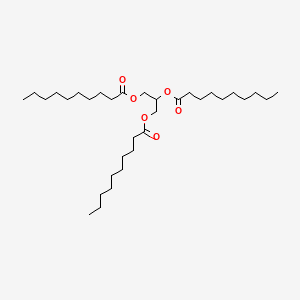

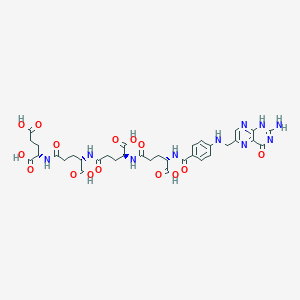

The molecular formula of this compound is C20H24O7S . Its average molecular weight is 408.465 Da . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Chemical Reactions Analysis

This compound is predominantly metabolized to an acyl glucuronide of the parent compound . Acyl glucuronides are known to be unstable and can become hydrolyzed back to the parent compound, a phenomenon called interconversion .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H24O7S and a molecular weight of 408.47 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Tesaglitazar: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Diabetes-Management: this compound hat sich in Nagermodellen für Insulinresistenz und Diabetes gezeigt, die Insulinresistenz zu verbessern und sowohl Glukose- als auch Lipidabweichungen zu reduzieren. Es wirkt auf zwei Rezeptoren im Zellkern, um die Insulinsensitivität zu erhöhen, was in klinischen Phase-3-Studien nachgewiesen wurde . Darüber hinaus wurde es biochemisch mit dem gastrointestinalen Hormon GLP-1 kombiniert, das zur Behandlung von Typ-2-Diabetes eingesetzt wird, wodurch das kombinierte Medikament nur auf Zellen und Gewebe wirkt, die GLP-1-Rezeptoren enthalten .

Lipidstoffwechsel: Als dualer Peroxisomenproliferator-aktivierter Rezeptor α/γ (PPARα/γ)-Agonist hat this compound nachweislich starke Auswirkungen auf den Lipidstoffwechsel. Dies ist besonders relevant im Zusammenhang mit Erkrankungen wie Dyslipidämie, bei denen die Lipidspiegel im Blut abnormal erhöht sind .

Behandlung von Fettleibigkeit: Untersuchungen zeigen, dass this compound in Kombination mit GLP-1-Rezeptoragonisten den Energie- und Glukosestoffwechsel verbessern kann, was zu Gewichtsverlust und reduzierter Nahrungsaufnahme bei diätisch induzierten adipösen (DIO) Mäusen führt .

Risikominderung für Herz-Kreislauf-Erkrankungen: Aufgrund seiner Auswirkungen auf den Glukose- und Lipidstoffwechsel kann this compound auch eine Rolle bei der Reduzierung des Risikos für Herz-Kreislauf-Erkrankungen spielen, die häufig mit Diabetes und Fettleibigkeit einhergehen.

Entzündungshemmende Wirkungen: PPARs spielen eine Schlüsselrolle bei der Regulierung von Entzündungen. Als Agonist von PPARα und -γ kann this compound therapeutisches Potenzial bei Erkrankungen haben, bei denen Entzündungen ein wesentlicher Faktor sind .

Wirkmechanismus

Target of Action

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist . These receptors, PPARα and PPARγ, are the primary targets of this compound. They play crucial roles in regulating lipid metabolism and glucose homeostasis .

Mode of Action

This compound interacts with its targets, PPARα and PPARγ, by binding to these receptors. This binding action activates the receptors, leading to changes in gene expression that improve apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound is more potent on PPARγ than on PPARα .

Biochemical Pathways

The activation of PPARα and PPARγ by this compound impacts several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy male subjects . The drug is rapidly absorbed, with maximum plasma concentration reached approximately 1 hour post-dose . The absolute bioavailability of this compound is approximately 100%, suggesting negligible first-pass metabolism . The mean plasma clearance is 0.16 l/h, and the volume of distribution at steady state is 9.1 liters . This compound is mainly metabolized before excretion, with most of the drug (91%) recovered in urine . Approximately 20% of the dose is recovered unchanged after either oral or intravenous administration, resulting in a renal clearance of 0.030 l/h .

Result of Action

The activation of PPARα and PPARγ by this compound leads to improved insulin resistance and both glucose and lipid abnormalities . Treatment with this compound has been shown to lower fasting plasma glucose, improve glucose tolerance, substantially reduce fasting and postload insulin levels, and markedly lower fasting triglycerides and improve lipid tolerance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study has suggested that the cardiac toxicity of this compound is related to mitochondrial toxicity caused by a decrease in PPARγ coactivator 1-α (PPARGC1A, PGC1α) and sirtuin 1 (SIRT1) . The exact influence of environmental factors on the action, efficacy, and stability of this compound is complex and may depend on a variety of factors, including the specific physiological context and the presence of other signaling molecules .

Zukünftige Richtungen

Recent research has reported the design and preclinical evaluation of a molecule that covalently links the PPARɑ/ɣ dual-agonist Tesaglitazar to a GLP-1 receptor agonist (GLP-1RA) to allow for GLP-1R-dependent cellular delivery of this compound . This new drug has already been successfully tested in animal studies . The findings suggest that this conjugate might hold therapeutic value to acutely treat hyperglycemia and insulin resistance .

Eigenschaften

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGTZJYQWSUFET-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048773 | |

| Record name | Tesaglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251565-85-2 | |

| Record name | Tesaglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251565-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesaglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesaglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesaglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tesaglitazar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESAGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.